An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Methyl Carbonate
An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Methyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tetramethylammonium (B1211777) methyl carbonate. This quaternary ammonium (B1175870) salt is a versatile reagent and catalyst in organic synthesis. This document details the prevalent synthetic methodology, purification protocols, and analytical characterization. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and utilize high-purity tetramethylammonium methyl carbonate in a laboratory setting.
Introduction
Tetramethylammonium methyl carbonate, with the chemical formula C₆H₁₅NO₃ and CAS number 22426-79-5, is a quaternary ammonium salt that has garnered interest as a green and metal-free catalyst, particularly in transesterification reactions.[1][2] Its stability and ease of handling make it an attractive alternative to more sensitive or toxic reagents.[3] This guide outlines the key procedures for its preparation and purification, ensuring a high-purity product suitable for demanding applications in research and development.
Synthesis of Tetramethylammonium Methyl Carbonate
The most common and industrially relevant method for the synthesis of tetramethylammonium methyl carbonate is the direct quaternization of trimethylamine (B31210) with dimethyl carbonate.[4] This reaction is efficient and avoids the use of hazardous alkylating agents like methyl halides or dimethyl sulfate.[4]
Reaction Principle
The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of trimethylamine on one of the methyl groups of dimethyl carbonate. This results in the formation of the tetramethylammonium cation and the methyl carbonate anion.
Reaction: (CH₃)₃N + (CH₃O)₂CO → [(CH₃)₄N]⁺[CH₃OCO₂]⁻
Experimental Protocol
This protocol is a generalized procedure based on principles derived from industrial methodologies, adapted for a laboratory setting.[5]
Materials:
-
Trimethylamine (TMA)
-
Dimethyl carbonate (DMC)
-
Methanol (B129727) (or other suitable solvent)
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High-pressure reaction vessel (e.g., Parr reactor)
Procedure:
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Charge the high-pressure reaction vessel with dimethyl carbonate and the chosen solvent (e.g., methanol or acetone).
-
Cool the vessel and carefully add the desired amount of trimethylamine. The molar ratio of dimethyl carbonate to trimethylamine can be varied, with ratios from 0.5:1 to 1.5:1 being reported to yield high conversions.[5]
-
Seal the reactor and begin stirring.
-
Heat the reactor to a temperature between 105°C and 140°C.[5] The reaction will generate pressure; pressures between 0.5 MPa and 0.9 MPa have been reported as effective.[5]
-
Maintain the reaction at the set temperature and pressure for a period of 2 to 8 hours. Reaction time will influence the conversion rate.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any remaining pressure and open the reactor.
-
The resulting solution contains tetramethylammonium methyl carbonate, along with unreacted starting materials and solvent.
Purification of Tetramethylammonium Methyl Carbonate
Purification is crucial to remove unreacted starting materials and byproducts. The choice of method will depend on the desired purity and the scale of the synthesis.
Solvent and Unreacted Starting Material Removal
A common initial purification step involves the removal of the solvent and volatile unreacted starting materials (trimethylamine and dimethyl carbonate). This can be achieved by:
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Rotary Evaporation: For laboratory scale, rotary evaporation under reduced pressure is an effective method to remove the bulk of the solvent and unreacted reagents.
-
Falling Film Evaporation: On a larger scale, falling film evaporators can be used for efficient solvent recovery and recycling.
Recrystallization
For obtaining high-purity crystalline tetramethylammonium methyl carbonate, recrystallization is a suitable technique. The choice of solvent is critical and should be determined empirically. A solvent system in which the product is soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Potential solvent systems could include mixtures of polar and non-polar solvents.
General Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of tetramethylammonium methyl carbonate based on available literature.
| Parameter | Value | Reference |
| Reactants | Trimethylamine, Dimethyl Carbonate | [4] |
| Solvent | Methanol, Acetone | [5] |
| DMC:TMA Molar Ratio | 0.5:1 to 1.5:1 | [5] |
| Reaction Temperature | 105 - 140 °C | [5] |
| Reaction Pressure | 0.5 - 0.9 MPa | [5] |
| Reaction Time | 2 - 8 hours | |
| Conversion Efficiency | Up to 96.8% | |
| Purity (after purification) | >98.0% | [6] |
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized tetramethylammonium methyl carbonate.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₃ | [7] |
| Molecular Weight | 149.19 g/mol | [7] |
| CAS Number | 22426-79-5 | [7] |
| Appearance | White to light yellow powder/crystal | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the twelve equivalent protons of the tetramethylammonium cation and a singlet for the three protons of the methyl group on the carbonate anion.
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¹³C NMR: The carbon NMR spectrum will show a signal for the four equivalent methyl carbons of the tetramethylammonium cation, a signal for the methyl carbon of the carbonate, and a signal for the carbonate carbonyl carbon.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum will exhibit characteristic absorption bands for the C-H bonds of the methyl groups, the C-N bond of the quaternary ammonium cation, and the C=O and C-O bonds of the methyl carbonate anion.
Stability and Handling
Tetramethylammonium methyl carbonate is a relatively stable compound.[3] However, it is important to be aware of its hygroscopic nature. In the presence of water, it can be converted to tetramethylammonium bicarbonate.[8] Therefore, it should be stored in a tightly sealed container in a dry environment.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and purification of tetramethylammonium methyl carbonate.
Reaction Pathway
Caption: Chemical reaction for the synthesis of tetramethylammonium methyl carbonate.
References
- 1. Metal-free transesterification catalyzed by tetramethylammonium methyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photolithography - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
